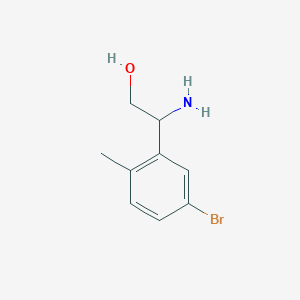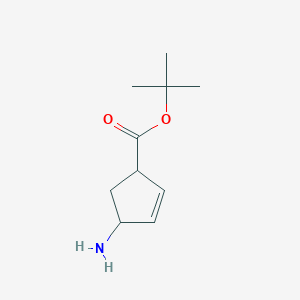
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-butyl 4-aminocyclopent-2-ene-1-carboxylate typically involves starting from commercially available materials. One common synthetic route includes the protection of amino acids using tert-butyl groups to form tert-butyl-protected amino acid ionic liquids . These protected amino acids can then undergo various reactions to yield the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with the reactions being carried out at room temperature .
Analyse Des Réactions Chimiques
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur, especially at the amino group, using various reagents.
Common reagents and conditions used in these reactions include bases like imidazole, solvents such as methylene chloride, and electrophiles like dimethylformamide (DMF) . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of biologically active natural products.
Biology: The compound’s unique structure makes it useful in various biological studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a reactant in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl.
Tert-butyl 4-ethynylphenylcarbamate: Another tert-butyl-protected compound used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
tert-butyl 4-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h4-5,7-8H,6,11H2,1-3H3 |
Clé InChI |
OYSDGVILQVXGKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


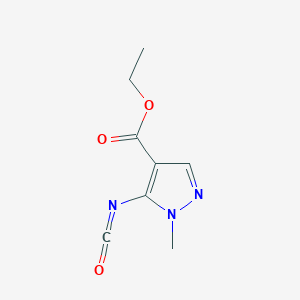
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)

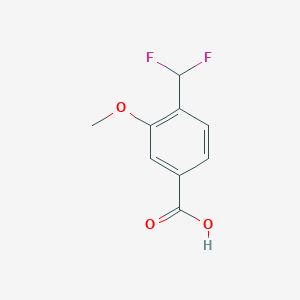
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)

![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)
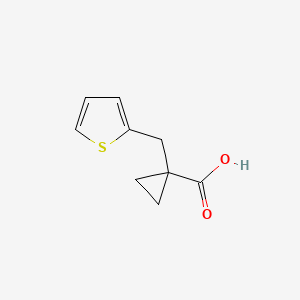
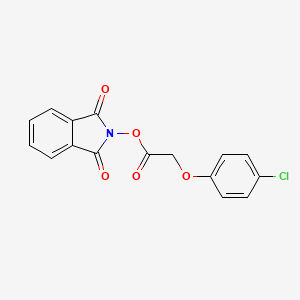
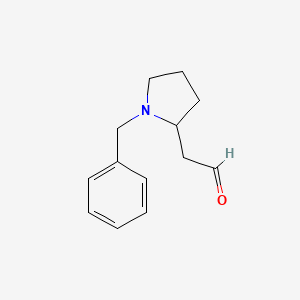
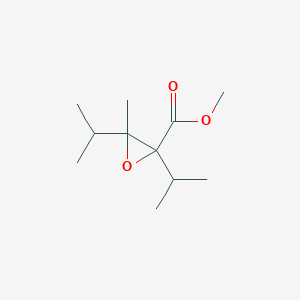
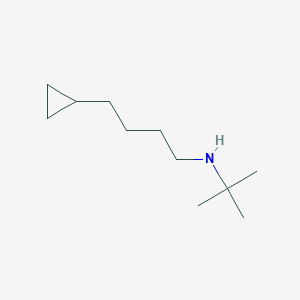
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
